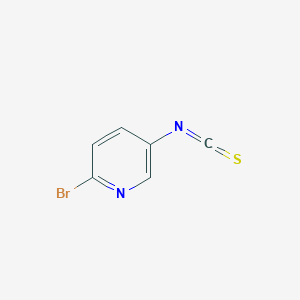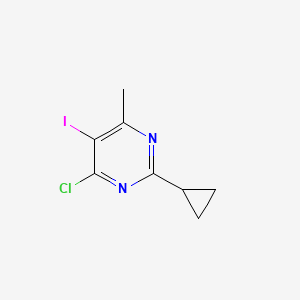![molecular formula C22H26N6O4 B2657712 ethyl 4-(2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetyl)piperazine-1-carboxylate CAS No. 895021-36-0](/img/structure/B2657712.png)
ethyl 4-(2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetyl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of piperazine, which is a class of organic compounds containing a piperazine ring, a six-membered ring with two nitrogen atoms and four carbon atoms . It also contains a pyrazolo[3,4-d]pyrimidin-5(4H)-yl group, which is a type of heterocyclic aromatic organic compound. The presence of the ethyl carboxylate group suggests it might have been synthesized for specific purposes, possibly in pharmaceutical or chemical research.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperazine ring and the pyrazolo[3,4-d]pyrimidin-5(4H)-yl group would contribute to the rigidity of the molecule, while the ethyl carboxylate group could introduce some flexibility .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The piperazine ring might undergo reactions typical for secondary amines, such as alkylation or acylation. The pyrazolo[3,4-d]pyrimidin-5(4H)-yl group might participate in aromatic substitution reactions. The ethyl carboxylate group could undergo reactions typical for esters, such as hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. It would likely be a solid at room temperature, and its solubility would depend on the specific solvent. The presence of the ethyl carboxylate group might increase its solubility in polar solvents .Applications De Recherche Scientifique
Synthesis and Characterization
- The preparation of complex heterocyclic compounds, including those related to the specified chemical structure, involves multi-step synthesis processes. For example, compounds have been synthesized that exhibit excellent biocidal properties against a range of bacteria and fungi due to their unique structural features (Youssef et al., 2011).
Antimicrobial and Anticancer Properties
- Novel derivatives have been created to enhance antimicrobial and anticancer activities. These compounds, characterized by their unique heterocyclic cores, have shown higher anticancer activity compared to reference drugs and good to excellent antimicrobial activity (Hafez et al., 2016).
- Another study synthesized new derivatives to evaluate their antiproliferative activity against human cancer cell lines, identifying compounds with potential as anticancer agents (Mallesha et al., 2012).
Chiral Stationary Phases and Chemical Analysis
- Research on chiral 1,4-disubstituted piperazine derivatives, similar in structure to the specified compound, has contributed to advancements in chromatographic analysis, demonstrating the relationship between structural and chromatographic parameters (Chilmonczyk et al., 2005).
Mechanistic Studies in Organic Synthesis
- Investigations into the reaction mechanisms of related compounds have provided insights into complex organic transformations, including rearrangements and cyclizations, which are fundamental for developing new synthetic methodologies (Ledenyova et al., 2018).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 4-[2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O4/c1-4-32-22(31)26-10-8-25(9-11-26)19(29)13-27-14-23-20-17(21(27)30)12-24-28(20)18-7-5-6-15(2)16(18)3/h5-7,12,14H,4,8-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDSIEFGSYNUOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC(=C4C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetyl)piperazine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[3-(methylsulfanyl)pyrrolidine-1-carbonyl]-1H-indole](/img/structure/B2657636.png)
![2-{[Ethyl(2-methoxyethyl)carbamoyl]methoxy}acetic acid](/img/structure/B2657638.png)


![2,2-diphenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2657648.png)


